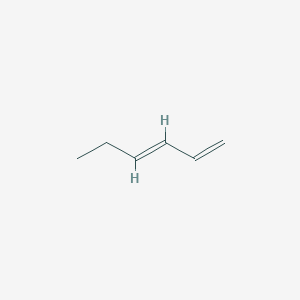

1,3-Hexadiene

Descripción general

Descripción

1,3-Hexadiene is a colorless liquid compound with the chemical formula C6H10 . It is characterized by its special odor and is flammable. This compound is soluble in common organic solvents and is primarily used as a raw material for synthetic rubber and plastics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Hexadiene can be synthesized through various methods. One common method involves the selective catalytic dehydrohalogenation of organohalides . Another method is the dehydration of alcohols . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol . These processes involve high temperatures and specific catalysts to achieve efficient conversion to this compound.

Análisis De Reacciones Químicas

Reaction Types and Selectivity Trends

1,3-Hexadiene participates in electrophilic additions , cycloadditions , hydrofunctionalizations , and oxidation/reduction reactions . Key selectivity patterns include:

-

Regioselectivity : Dominant 1,4-addition in hydrofunctionalizations due to conjugated system stabilization .

-

Stereoselectivity : High enantiomeric ratios (up to 99:1) achieved via cobalt-catalyzed hydroacylations .

Hydroacylation with Aldehydes

Cobalt(I)-catalyzed reactions with aldehydes yield β-functionalized ketones. Representative data:

Mechanism : Oxidative coupling at Co(I) centers facilitates 1,4-addition, avoiding competing 1,2- or 3,4-pathways .

Hydrocyanation

Terminal cyanation occurs with HCN under nickel catalysis, producing 1,4-dinitriles as major products (≥75% yield) .

Oxidation Pathways

-

Ozonolysis : Cleaves both double bonds, yielding formaldehyde and butanedial.

-

Epoxidation : Using m-CPBA, forms 1,2- and 1,4-epoxides (ratio 3:1).

Catalytic Hydrogenation

-

Full reduction : 1 atm H₂ with Pd/C converts this compound to hexane (>95% yield).

-

Partial reduction : Lindlar catalyst selectively hydrogenates one double bond to cis-3-hexene.

Cycloaddition Reactivity

This compound acts as a diene in Diels-Alder reactions , though its extended conjugation reduces reactivity compared to 1,3-butadiene. With electron-deficient dienophiles (e.g., maleic anhydride), it forms bicyclic adducts at 80–100°C (45–60% yield).

Halogenation and Radical Additions

-

Bromination : Radical-initiated addition produces 1,4-dibromo-2-hexene (major) and 1,2-dibromo-3-hexene (minor) in 5:1 ratio.

-

Chlorination : Polar conditions favor 1,2-adducts (60% yield), while radical pathways yield 1,4-products (35% yield).

Kinetic and Thermodynamic Control

Reaction pathways are highly solvent-dependent:

Aplicaciones Científicas De Investigación

Organic Synthesis

1,3-Hexadiene serves as a crucial building block in organic chemistry. Its conjugated structure allows for participation in various reactions, notably:

- Diels-Alder Reactions: It can react with dienophiles to form cyclohexene derivatives.

- Electrophilic Additions: The double bonds can undergo electrophilic addition reactions, leading to diverse products.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Diels-Alder | Forms cyclohexene derivatives | Cyclohexenes |

| Electrophilic Addition | Addition of electrophiles to double bonds | Alcohols, halides |

| Polymerization | Can undergo anionic polymerization | Polymers with controlled MW |

Industrial Applications

In the industrial sector, this compound is primarily used in the production of synthetic rubber and plastics. It is a key precursor for synthesizing various polymers through processes such as:

- Polymerization: It can be polymerized to produce high-performance elastomers.

- Synthesis of Fine Chemicals: It serves as an intermediate in the manufacture of specialty chemicals.

Case Study: Polymerization Behavior

Research has shown that this compound can undergo anionic polymerization effectively. A study demonstrated that controlled polymerization conditions yielded polymers with specific molecular weights and properties suitable for applications in coatings and adhesives.

Biological Applications

Recent studies have explored the biological activities of derivatives of this compound. These include potential therapeutic applications:

- Cytotoxicity: Certain derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from Uvaria leptopoda demonstrated promising activity against SNU-1 gastric cancer cells.

Table 2: IC₅₀ Values of Compounds Against SNU-1 Gastric Cancer Cells

| Compound | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|

| Compound 3 | 6.7 ± 0.1 | 50 times lower |

| Compound 14 | Not applicable | Pro-inflammatory effects |

- Anti-inflammatory Properties: Some derivatives have shown the ability to inhibit nitric oxide production in macrophages, indicating potential as anti-inflammatory agents.

Table 3: Inhibition of NO Production by Various Compounds

| Compound | % Inhibition at 15 µM |

|---|---|

| Compound 3 | 73% |

| Compound 14 | Upregulated NO production |

Theoretical Studies

Theoretical studies have elucidated the mechanisms behind the reactivity of this compound. A recent investigation into its [1,5]-H shift demonstrated the compound's potential in rearrangement reactions under specific conditions.

Key Findings:

- The electronic structure of this compound facilitates unique rearrangements that can be exploited in synthetic pathways.

- Kinetic studies revealed insights into reaction rates and mechanisms that could optimize industrial processes involving this compound.

Mecanismo De Acción

The mechanism of action of 1,3-Hexadiene in chemical reactions involves its conjugated diene system. This system allows for various reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with a dienophile to form cyclohexene derivatives . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Butadiene: Another conjugated diene with similar reactivity but a shorter carbon chain.

1,5-Hexadiene: An isolated diene with different reactivity due to the separation of double bonds by a single carbon atom.

2,4-Hexadiene: A conjugated diene with different substitution patterns on the carbon chain.

Uniqueness

1,3-Hexadiene is unique due to its specific conjugated diene structure, which allows for a variety of chemical reactions and applications. Its reactivity and stability are influenced by the conjugation of double bonds, making it a valuable compound in both research and industrial applications .

Actividad Biológica

1,3-Hexadiene is a simple diene with the molecular formula C₆H₁₰. It is characterized by two double bonds, making it a reactive compound with various biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, cytotoxicity, and anti-inflammatory effects.

Chemical Structure and Properties

This compound exists in two geometric forms: cis and trans , which can influence its biological activity. The compound is primarily used in organic synthesis and as a precursor in the production of polymers and other chemicals.

Cytotoxicity

Research has indicated that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving compounds derived from Uvaria leptopoda demonstrated that specific oxidized hexadiene derivatives showed promising cytotoxicity against SNU-1 human gastric cancer cells. The IC₅₀ values for these compounds were significantly lower than that of standard chemotherapeutics like cisplatin, indicating a potential for development as anticancer agents .

Table 1: IC₅₀ Values of Compounds Against SNU-1 Gastric Cancer Cells

| Compound | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|

| Compound 3 | 6.7 ± 0.1 | 50 times lower than cisplatin |

| Compound 14 | Not applicable | Pro-inflammatory effects |

Anti-inflammatory Effects

In addition to cytotoxicity, this compound derivatives have shown anti-inflammatory properties. Specifically, one study evaluated the inhibition of nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS). Compound 3 exhibited an IC₅₀ value of 6.7 µM for NO inhibition, which is substantially lower than diclofenac sodium (IC₅₀ = 331 µM), highlighting its potential as a primary anti-inflammatory agent .

Table 2: Inhibition of NO Production by Various Compounds

| Compound | % Inhibition at 15 µM |

|---|---|

| Compound 3 | 73% |

| Compound 14 | Upregulated NO production |

Study on Uvaria Species

A significant investigation into the biological activities of compounds from Uvaria leptopoda revealed that several oxidized hexadiene derivatives possess notable anti-cancer and anti-inflammatory properties. Among these, compound 3 was identified as the most potent inhibitor of NO production and demonstrated substantial cytotoxicity against gastric cancer cells .

Polymerization Studies

The polymerization behavior of this compound has also been studied extensively. Research indicates that it can undergo anionic polymerization to produce well-defined polymers with controlled molecular weights. This property enhances its utility in material science while providing insights into its reactivity and stability under various conditions .

Propiedades

IUPAC Name |

(3E)-hexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAREKHAZNPPMI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897341 | |

| Record name | (E)-1,3-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1,3-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-48-3, 20237-34-7 | |

| Record name | cis,trans-Hexa-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Hexadiene?

A1: this compound is represented by the molecular formula C6H10 and has a molecular weight of 82.14 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound. IR spectroscopy identifies functional groups, while 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule []. These techniques help differentiate this compound from its isomers, such as 1,4-Hexadiene, 2,4-Hexadiene, and 1,5-Hexadiene.

Q3: Is this compound a conjugated diene? What does this mean for its reactivity?

A3: Yes, this compound is a conjugated diene, meaning it has two double bonds separated by a single bond. This arrangement allows for electron delocalization across the conjugated system, making the molecule more stable and reactive than isolated alkenes. This delocalization is key to its participation in reactions like Diels-Alder cycloadditions [].

Q4: How does this compound react with hydrogen in the presence of palladium catalysts?

A4: this compound readily undergoes hydrogenation in the presence of palladium catalysts like Pd/silica []. The reaction proceeds through the adsorption of both hydrogen and this compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. The presence of organic species like toluene on the catalyst surface can significantly impact the hydrogenation rate, acting as either promoters or poisons depending on the reaction conditions [].

Q5: Can this compound undergo cyclization reactions?

A5: Yes, this compound can undergo dehydrocyclization to form benzene [, ]. This reaction is particularly interesting on specific surfaces like Pd(111) where cyclization occurs at temperatures as low as 333 K []. Understanding the mechanism of this conversion is crucial for developing efficient catalysts for producing aromatic compounds from linear hydrocarbons.

Q6: What is the role of this compound in the synthesis of perfectly alternating ethylene/2-butene copolymers?

A6: this compound can be polymerized using specific catalyst systems like CoCl2(PRPh2)2−MAO to yield highly stereoregular polymers []. These polymers can then be hydrogenated to produce perfectly alternating ethylene/2-butene copolymers, materials difficult to synthesize directly from the monomers []. This approach highlights the utility of this compound as a precursor to tailored polymeric materials.

Q7: How can computational chemistry be applied to study this compound?

A7: Computational methods offer valuable insights into the properties and reactivity of this compound. For instance, ab initio calculations help map the potential energy surface of reactions involving this compound, such as its reaction with ethynyl radicals [, ]. These calculations aid in understanding reaction mechanisms, predicting product distributions, and guiding experimental design.

Q8: How do structural modifications of this compound affect its reactivity?

A8: Structural modifications, particularly the introduction of substituents, can dramatically alter the reactivity of this compound. For example, the presence of a carbomethoxy group significantly enhances the reactivity of 1,3-butadiene in Diels-Alder cycloadditions []. Understanding these structure-activity relationships is essential for optimizing this compound derivatives for specific applications.

Q9: What are some practical applications of this compound?

A9: Beyond its use in polymer synthesis, this compound finds applications in various fields. For example, it is a component of insect-repellent formulations designed to minimize wick clogging in dispensers that use heating elements []. This application leverages its volatility and ability to modify the physical properties of the formulation.

Q10: How is this compound detected and analyzed in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing this compound in complex mixtures like essential oils [] and food products []. This technique separates and identifies volatile compounds based on their retention times and mass spectra, providing valuable information about the composition and potential origins of the sample.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.